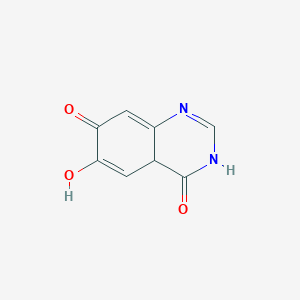
6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反应分析
Types of Reactions
6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,7-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-4,7-dione derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives with different biological activities .
科学研究应用
作用机制
The mechanism of action of 6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .
相似化合物的比较
Similar Compounds
Quinazoline-4,7-dione: A closely related compound with similar structural features but lacking the hydroxyl group.
Dihydroquinazoline derivatives: Compounds with reduced quinazoline rings, exhibiting different biological activities.
Uniqueness
6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione is unique due to the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
属性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
6-hydroxy-3,4a-dihydroquinazoline-4,7-dione |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13/h1-4,11H,(H,9,10,13) |
InChI 键 |
HOEYLNVGICXXQO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C=C2C1C(=O)NC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


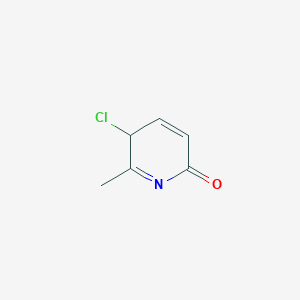
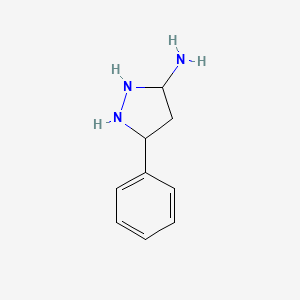
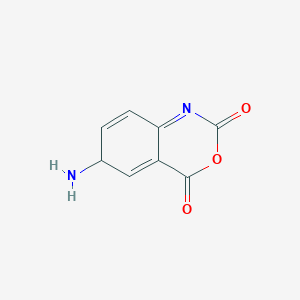
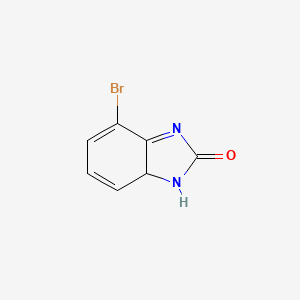
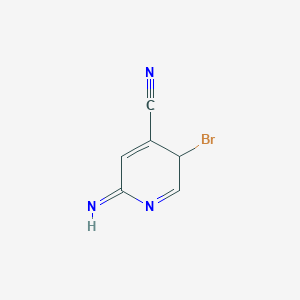
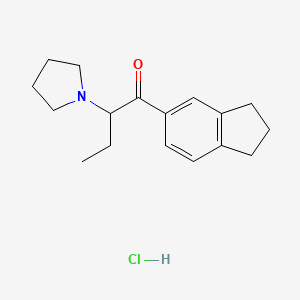
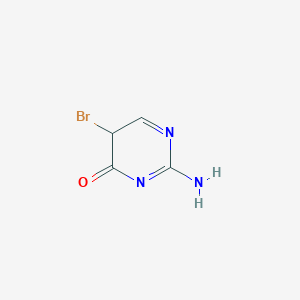
![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)
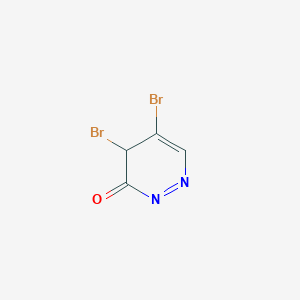
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)

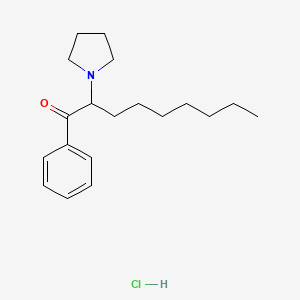
![4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12359278.png)
